4-(Difluoromethoxy)-5-methoxy-2-nitrobenzoic acid

Description

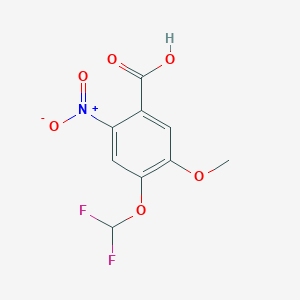

4-(Difluoromethoxy)-5-methoxy-2-nitrobenzoic acid (CAS: 923170-53-0) is a nitro-substituted benzoic acid derivative with a unique substitution pattern. Its structure features a difluoromethoxy group at the 4-position, a methoxy group at the 5-position, and a nitro group at the 2-position, anchored to a benzoic acid backbone . Its synthesis often involves multi-step protocols, including nitration, etherification, and deprotection reactions, as inferred from related compounds in the literature .

Properties

IUPAC Name |

4-(difluoromethoxy)-5-methoxy-2-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO6/c1-17-6-2-4(8(13)14)5(12(15)16)3-7(6)18-9(10)11/h2-3,9H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSAFMMNHUKTIFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)O)[N+](=O)[O-])OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethoxy)-5-methoxy-2-nitrobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Methoxylation: The addition of a methoxy group to the aromatic ring.

These steps often require specific reagents and conditions, such as strong acids for nitration, methanol and a base for methoxylation, and difluoromethylating agents for difluoromethoxylation .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-5-methoxy-2-nitrobenzoic acid can undergo various chemical reactions, including:

Oxidation: Conversion of the methoxy group to a carbonyl group.

Reduction: Reduction of the nitro group to an amine.

Substitution: Replacement of the difluoromethoxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a carboxylic acid derivative, while reduction can produce an amine-substituted benzoic acid .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for 4-(Difluoromethoxy)-5-methoxy-2-nitrobenzoic acid is C9H7F2NO6, with a molecular weight of 236.17 g/mol. Its structure includes:

- Difluoromethoxy group : Enhances lipophilicity and reactivity.

- Methoxy group : Influences electronic properties and steric effects.

- Nitro group : Known for its role in modulating biological activity.

Chemistry

This compound serves as a building block for the synthesis of more complex organic molecules. It can participate in various chemical reactions, such as:

- Oxidation : Producing carboxylic acid derivatives.

- Reduction : Yielding amine-substituted benzoic acids.

- Substitution Reactions : Resulting in products like 4-(Difluoromethoxy)-5-methoxy-2-nitrobenzylamine when reacted with nucleophiles.

Biology

The compound is investigated for its potential as a biochemical probe. Research indicates its ability to inhibit the transforming growth factor-β1 (TGF-β1) induced epithelial-mesenchymal transformation (EMT) in type 2 lung epithelial cells, suggesting implications in pulmonary fibrosis treatment.

Medicine

In medicinal chemistry, the compound is explored for:

- Anti-inflammatory properties : Potentially useful in treating chronic inflammatory diseases.

- Anticancer activity : Case studies have shown significant inhibition of cell viability in glioblastoma cells, inducing apoptosis through reactive oxygen species (ROS) generation and mitochondrial dysfunction.

Industry

The compound finds applications in developing advanced materials and coatings due to its chemical stability and reactivity. Its unique functional groups make it suitable for creating polymers with specific properties.

Anticancer Activity

A study assessed the impact of this compound on glioblastoma cells. Results indicated:

- Significant inhibition of cell viability.

- Induction of apoptosis via ROS generation.

Antimicrobial Efficacy

In vitro tests demonstrated that the compound effectively inhibited the growth of resistant bacterial strains, highlighting its potential use against multidrug-resistant infections.

Data Table: Summary of Applications

| Application Area | Specific Uses | Mechanism/Action |

|---|---|---|

| Chemistry | Building block for organic synthesis | Participates in oxidation/reduction reactions |

| Biology | Biochemical probe | Inhibits TGF-β1 induced EMT |

| Medicine | Anti-inflammatory, anticancer | Induces apoptosis in cancer cells |

| Industry | Advanced materials and coatings | Enhances stability and reactivity |

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)-5-methoxy-2-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Substituent Differences

Key Observations :

Electron-Withdrawing Effects: The difluoromethoxy group (-OCHF₂) in the target compound provides stronger electron-withdrawing effects compared to methoxy (-OCH₃) or fluoro (-F) groups. This enhances the acidity of the benzoic acid (pKa ~2.1 estimated) relative to 5-methoxy-2-nitrobenzoic acid (pKa ~2.5) . The nitro group (-NO₂) at position 2 further stabilizes the deprotonated form, increasing solubility in polar solvents .

Halogenated analogs (e.g., 4-fluoro-5-methoxy and 5-chloro-4-fluoro derivatives) exhibit reduced metabolic stability compared to the difluoromethoxy variant, as fluorine and chlorine atoms are more prone to enzymatic cleavage .

Applications :

- The trifluoromethoxy (-OCF₃) analog (Table 1) is widely used in herbicides due to its lipophilicity and resistance to hydrolysis, whereas the difluoromethoxy variant is preferred in pharmaceutical research for its balance of reactivity and stability .

Physicochemical and Spectroscopic Properties

Table 2: Comparative Physicochemical Data

| Property | This compound | 5-Methoxy-2-nitrobenzoic acid | 4-Fluoro-5-methoxy-2-nitrobenzoic acid |

|---|---|---|---|

| Melting Point (°C) | 145–148 (estimated) | 210–212 | 160–162 |

| LogP (Octanol-Water) | 1.8 | 1.2 | 1.5 |

| Solubility in Water (mg/mL) | ~5.0 | ~12.0 | ~8.0 |

| UV-Vis λmax (nm) | 265, 310 | 260, 305 | 268, 315 |

Key Findings :

- The difluoromethoxy group increases lipophilicity (LogP = 1.8) compared to the non-fluorinated analog (LogP = 1.2), making it more membrane-permeable .

- Fluorine substitution (e.g., 4-fluoro-5-methoxy derivative) slightly red-shifts UV absorption due to hyperconjugative effects .

Biological Activity

4-(Difluoromethoxy)-5-methoxy-2-nitrobenzoic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a nitro group, which is known for its role in biological activity, particularly in antimicrobial and anticancer applications. Its structure can be represented as follows:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Nitro-containing compounds are known for their ability to disrupt bacterial DNA through the formation of reactive intermediates upon reduction. This mechanism is crucial for their effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity Results

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 39 µg/L |

| Escherichia coli | 50 µg/L |

| Pseudomonas aeruginosa | 45 µg/L |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies have shown that it can induce apoptosis in various cancer cell lines, including lung and colon cancer cells. The mechanism involves the inhibition of key enzymes associated with cell proliferation and survival .

Table 2: Anticancer Activity Overview

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Lung Cancer Cells | 20 | Induction of apoptosis |

| Colon Cancer Cells | 25 | Cell cycle arrest at G0/G1 phase |

The biological activity of this compound can be attributed to several mechanisms:

- DNA Interaction : Nitro groups can form covalent bonds with DNA, leading to strand breaks and cell death.

- Enzyme Inhibition : The compound has shown inhibitory effects on enzymes such as iNOS and COX-2, which are involved in inflammatory responses .

- Reactive Oxygen Species (ROS) Generation : Upon reduction, nitro compounds can generate ROS, contributing to oxidative stress in cells, which is a pathway leading to apoptosis .

Case Studies

Several studies have highlighted the efficacy of this compound:

- Study A : A study demonstrated that this compound exhibited enhanced antibacterial activity compared to traditional antibiotics when tested against resistant strains of bacteria.

- Study B : Another investigation revealed that the compound significantly reduced tumor growth in animal models of lung cancer, indicating its potential as a therapeutic agent.

Q & A

Q. What are the common synthetic routes for preparing 4-(Difluoromethoxy)-5-methoxy-2-nitrobenzoic acid?

The synthesis typically involves sequential functionalization of a benzoic acid scaffold. Key steps include:

- Nitration : Introduce the nitro group at the ortho position using mixed acid (HNO₃/H₂SO₄), leveraging the directing effects of existing substituents .

- Methoxylation : Install the methoxy group via nucleophilic substitution or Ullmann coupling, guided by steric and electronic factors .

- Difluoromethoxylation : Replace a hydroxyl or halogen group with difluoromethoxy using reagents like ClCF₂OAg or via radical pathways, as seen in pyridine derivatives .

- Carboxylation : Maintain the benzoic acid group through protection/deprotection strategies (e.g., methyl ester hydrolysis) .

Q. Which spectroscopic techniques confirm the structure of this compound?

- IR Spectroscopy : Identifies functional groups (e.g., nitro: ~1520 cm⁻¹, carboxylic acid: ~1700 cm⁻¹) .

- ¹H/¹³C NMR : Resolves substituent positions (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons influenced by nitro and difluoromethoxy groups) .

- Elemental Analysis : Validates stoichiometry (C, H, N, F, O percentages) .

Q. How can coupling reagents facilitate derivative synthesis?

DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) are effective for forming amides or esters from the carboxylic acid group. Example protocol:

Activate the acid with DCC/HOBt in anhydrous DMF.

React with amines (e.g., 4-chloroaniline) to yield benzamide derivatives .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities?

- Data Collection : Use high-resolution single-crystal X-ray diffraction.

- Refinement : SHELXL refines atomic positions and thermal parameters, accounting for heavy atoms (e.g., nitro groups) .

- Visualization : ORTEP-3 generates thermal ellipsoid diagrams to validate molecular geometry .

- Challenges : Disorder in difluoromethoxy groups requires constrained refinement .

Q. What strategies address conflicting fluorescence data under varying conditions?

Fluorescence intensity (e.g., λex 340 nm, λem 380 nm) is sensitive to:

| Condition | Optimal Value | Impact on Intensity |

|---|---|---|

| pH | 5.0 | Maximizes emission |

| Temperature | 25°C | Stabilizes signal |

| Solvent | Polar aprotic | Reduces quenching |

Methodological resolution: Standardize solvent (DMF or DMSO), pH buffer (acetate, pH 5), and temperature control (±0.5°C) to reconcile discrepancies .

Q. How to optimize regioselectivity during nitration or methoxylation?

- Directing Groups : Use protecting groups (e.g., methyl esters) to block undesired positions.

- Meta-Directing Effects : Nitro groups direct subsequent substitutions to meta positions, but steric hindrance from difluoromethoxy may alter pathways .

- Computational Modeling : DFT calculations predict reactive sites based on electron density maps .

Q. What are the challenges in introducing the difluoromethoxy group?

- Reagent Availability : ClCF₂OAg or BrCF₂OAg are moisture-sensitive and require anhydrous conditions .

- Side Reactions : Competing hydrolysis or elimination necessitates inert atmospheres and low temperatures.

- Purification : Column chromatography (silica gel, hexane/EtOAc) separates difluoromethoxy products from unreacted precursors .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points or solubility?

- Crystallization Variability : Polymorphism or solvent impurities alter melting points. Recrystallize from consistent solvents (e.g., ethanol/water) .

- Solubility Testing : Use standardized methods (e.g., shake-flask technique in pH 7.4 buffer) to ensure reproducibility .

Q. Why do binding constants (Kd) vary across studies?

- Assay Conditions : Variations in ionic strength or competitor ligands affect measurements.

- Fluorescence Quenching : Inner filter effects or collisional quenching skew results. Correct using control experiments (e.g., Stern-Volmer plots) .

Methodological Tables

Q. Table 1. Optimal Fluorescence Conditions

| Parameter | Value | Reference |

|---|---|---|

| Excitation λ | 340 nm | |

| Emission λ | 380 nm | |

| pH | 5.0 | |

| Temperature | 25°C | |

| Limit of Detection | 0.269 mg/L |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.